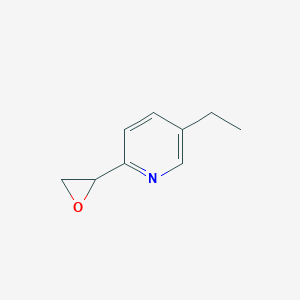

5-Ethyl-2-(oxiran-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-(oxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-3-4-8(10-5-7)9-6-11-9/h3-5,9H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETPZJCIUXNJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data and Structural Elucidation of 5-Ethyl-2-(oxiran-2-yl)pyridine

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

5-Ethyl-2-(oxiran-2-yl)pyridine (also known as 5-ethyl-2-oxiranylpyridine) is a highly specialized heterocyclic epoxide. It serves as a critical synthetic intermediate in the pharmaceutical manufacturing of thiazolidinedione-class antidiabetic drugs, most notably Pioglitazone[1]. Because the oxirane ring is highly strained and reactive, precise spectroscopic characterization is essential to confirm its structural integrity before downstream coupling reactions. This whitepaper provides a comprehensive analysis of the synthesis, regioselective mechanics, and spectroscopic data (NMR, FT-IR, and ESI-MS) required to validate this compound.

Chemical Synthesis & Epoxidation Workflow

The synthesis of 5-ethyl-2-(oxiran-2-yl)pyridine relies on the controlled epoxidation of 5-ethyl-2-vinylpyridine. Rather than using direct peroxide-based epoxidation—which can inadvertently oxidize the sensitive pyridine nitrogen to an N-oxide—the industry standard employs a two-step halohydrin pathway[2].

Chemical synthesis workflow of 5-Ethyl-2-(oxiran-2-yl)pyridine via a bromohydrin intermediate.

Protocol 1: Regioselective Synthesis of the Epoxide

Step 1: Halohydrin Formation Dissolve 5-ethyl-2-vinylpyridine in a solvent system of aqueous tert-butanol. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 25–30 °C[2]. Causality: NBS acts as a source of electrophilic bromine, forming a cyclic bromonium ion across the vinyl group. Water acts as the nucleophile, selectively attacking the benzylic/pyridylic carbon (C1) because the adjacent aromatic ring stabilizes the developing partial positive charge. This regioselectivity strictly yields 2-bromo-1-(5-ethylpyridin-2-yl)ethanol[2].

Step 2: Base-Catalyzed Cyclization To the reaction mixture, add potassium carbonate (K₂CO₃) and methanol, stirring for 1 hour at 25–30 °C[2]. Causality: The mild base deprotonates the C1 hydroxyl group. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular Sₙ2 attack on the C2 carbon. This displaces the bromide leaving group and closes the strained three-membered oxirane ring without degrading the molecule[2].

Step 3: Isolation and Self-Validation Quench the reaction with excess water and extract with dichloromethane. Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure[2]. Validation Checkpoint: The success of this protocol is self-validating via Thin Layer Chromatography (TLC); the complete consumption of the UV-active vinylpyridine precursor dictates the exact moment to initiate base addition[2].

Spectroscopic Elucidation Logic

Validating the structure of 5-ethyl-2-(oxiran-2-yl)pyridine requires a multi-modal spectroscopic approach. The logic flows from confirming the molecular mass to mapping the functional groups, and finally determining the exact atomic connectivity.

Spectroscopic logic mapping for the structural elucidation of 5-Ethyl-2-(oxiran-2-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the electron-withdrawing nature of the pyridine ring and the high ring strain of the oxirane system. The data below is standardized for acquisition in CDCl₃[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |

|---|---|---|---|---|

| 7.14 – 8.41 | m | 3H | Pyridine H-3, H-4, H-6 | Protons are highly deshielded by the aromatic ring current and the electronegative nitrogen atom[2]. |

| 3.98 | d | 1H | Oxirane CH | The methine proton is heavily deshielded by both the adjacent oxygen atom and the directly attached pyridine ring[2]. |

| 2.94 – 3.16 | m | 2H | Oxirane CH₂ | These protons are diastereotopic due to the rigid, strained geometry of the three-membered epoxide ring[2]. |

| 2.68 | q (J = 7.6 Hz) | 2H | Ethyl CH₂ | Standard first-order coupling to the adjacent methyl group; shifted downfield by the aromatic ring[2]. |

| 1.26 | t (J = 7.6 Hz) | 3H | Ethyl CH₃ | Standard first-order coupling to the adjacent methylene group[2]. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality / Structural Rationale |

|---|---|---|

| 154.35 | Pyridine C-2 | Directly attached to the oxirane ring; highly deshielded by the adjacent nitrogen[2]. |

| 149.04 | Pyridine C-6 | Positioned adjacent to the electronegative pyridine nitrogen[2]. |

| 138.80 | Pyridine C-5 | Substituted with the electron-donating ethyl group[2]. |

| 136.08 | Pyridine C-4 | Aromatic carbon meta to the nitrogen[2]. |

| 119.00 | Pyridine C-3 | Aromatic carbon adjacent to the oxirane substitution[2]. |

| 63.61 | Oxirane CH | Deshielded by the oxygen atom and adjacent aromatic ring[2]. |

| 50.16 | Oxirane CH₂ | Strained epoxide methylene carbon attached to oxygen[2]. |

| 25.76 | Ethyl CH₂ | Aliphatic carbon attached to the aromatic ring[2]. |

| 15.23 | Ethyl CH₃ | Terminal aliphatic methyl carbon[2]. |

FT-IR and Mass Spectrometry

Mass spectrometry confirms the exact molecular weight, while FT-IR is critical for ensuring that the epoxide ring has not been prematurely opened into a diol during workup.

Table 3: FT-IR and ESI-MS Data

| Technique | Observed Value | Assignment | Causality / Structural Rationale |

|---|---|---|---|

| FT-IR | 2972, 2875 cm⁻¹ | C-H stretch | Saturated aliphatic C-H stretching from the ethyl group and oxirane ring[2]. |

| FT-IR | 987 cm⁻¹ | C-O-C stretch | Asymmetric stretching vibration characteristic of the strained oxirane (epoxide) ring[2]. |

| ESI-MS | m/z 150.1 | [M+H]⁺ | Protonated molecular ion (Calculated exact mass for C₉H₁₁NO is 149.08)[2]. |

Protocol 2: Spectroscopic Data Acquisition

Step 1: Sample Preparation Dissolve ~15 mg of the purified epoxide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: NMR Acquisition Acquire spectra at 298 K using a 400 MHz NMR spectrometer. For ¹H NMR, utilize a standard single-pulse sequence with a 30° flip angle and a 2-second relaxation delay. For ¹³C NMR, utilize a proton-decoupled (CPD) sequence with a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary pyridine carbons.

Step 3: FT-IR and MS Analysis Analyze the neat oil via Attenuated Total Reflectance (ATR) FT-IR. Dilute a separate 1 mg aliquot in LC-MS grade methanol and inject it into an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode. Validation Checkpoint: The absence of a broad hydroxyl stretch (~3300 cm⁻¹) combined with the sharp emergence of the C-O-C stretch at 987 cm⁻¹ in the FT-IR spectrum serves as an immediate, self-validating proof of successful cyclization without hydrolytic degradation[2].

References

- US Patent 20140088127A1: Novel process to prepare pioglitazone via several novel intermediates. Google Patents.

-

Pioglitazone - New Drug Approvals : Chemical synthesis and pharmacological profiling. URL:[Link]

Sources

Biological Activity Screening of Novel Pyridine Oxirane Derivatives: A Technical Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to move beyond standard procedural lists, focusing instead on the mechanistic causality that governs our experimental choices in drug discovery. The integration of a pyridine pharmacophore with an oxirane (epoxide) ring represents a sophisticated approach to targeted covalent inhibition. This guide provides a self-validating, E-E-A-T aligned framework for the biological activity screening of these novel derivatives, detailing the rationale, hierarchical screening cascade, and step-by-step methodologies required to advance lead candidates.

Mechanistic Rationale: The Pyridine-Oxirane Pharmacophore

To design an effective screening cascade, one must first understand the physicochemical causality of the target compounds. Pyridine rings are privileged scaffolds in medicinal chemistry because they provide excellent water solubility, basicity, and hydrogen-bond acceptor capabilities. These traits are crucial for non-covalent docking into the ATP-binding hinge regions of kinases [1].

Conversely, the oxirane (epoxide) ring introduces a highly strained, electrophilic center. When the pyridine moiety anchors the molecule within a target enzyme (such as the Epidermal Growth Factor Receptor, EGFR), the epoxide is positioned near a nucleophilic residue (e.g., Cys797). This proximity facilitates a nucleophilic attack, leading to a covalent epoxide ring-opening reaction. This irreversible binding terminates oncogenic signaling and triggers caspase-dependent apoptosis [2]. Similar oxirane-based hybrid structures, such as spiro-indolines, have demonstrated potent autophagy and apoptosis induction in hepatoma cells [3], while other derivatives exhibit strong antimicrobial and antitubercular activity [4].

Figure 1: Mechanism of action for EGFR inhibition via covalent epoxide ring opening.

Biological Screening Cascade

To systematically evaluate pyridine oxirane derivatives, we employ a tiered screening cascade. This workflow ensures that only compounds with high potency, target engagement, and a clear mechanism of action advance to lead optimization.

Figure 2: Hierarchical biological screening cascade for pyridine oxirane derivatives.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable proxy for mitochondrial metabolic activity and overall cell viability, allowing us to filter out inactive compounds early in the cascade.

Step-by-Step Workflow:

-

Cell Seeding: Seed target cancer cell lines (e.g., MCF7, HEPG2, A549) in 96-well plates at a density of

cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO -

Compound Treatment: Prepare a serial dilution of the pyridine oxirane derivatives (1.56 µM to 50 µM) in DMSO. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced toxicity. Treat cells for 48 h. Self-Validation: Always include Erlotinib as a positive control and a DMSO vehicle as a negative control.

-

Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h to allow formazan crystal formation.

-

Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the insoluble formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC

values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Target-Specific Enzymatic Assay (EGFR Kinase Inhibition)

Causality: To validate that cytotoxicity is driven by target engagement rather than off-target toxicity, an ATP-competitive kinase assay is performed. Because oxiranes act as covalent inhibitors, introducing a pre-incubation step allows us to observe time-dependent inhibition, confirming the irreversible nature of the epoxide binding.

Step-by-Step Workflow:

-

Reaction Setup: In a 384-well plate, combine recombinant human EGFR (Wild-Type or T790M mutant), 10 µM ATP, and the synthetic peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl

, 1 mM EGTA, 0.01% Tween-20). -

Inhibitor Incubation: Add varying concentrations of the test compound. Incubate for 60 minutes at room temperature to allow the slow, covalent epoxide ring-opening reaction to occur.

-

Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

-

Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal proportional to kinase activity. Read on a luminometer and calculate the IC

.

Protocol 3: Mechanistic Profiling (Annexin V-FITC/PI Apoptosis Assay)

Causality: To determine if cell death is apoptotic (controlled) or necrotic (uncontrolled toxicity). Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Workflow:

-

Treatment: Treat HEPG2 cells with the test compound at its calculated IC

concentration for 24 h. -

Harvesting: Wash cells with cold PBS, trypsinize gently, and resuspend in 1X Binding Buffer at

cells/mL. -

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, detecting FITC in the FL1 channel and PI in the FL2 channel.

Quantitative Data Presentation

The following tables summarize representative screening data for lead pyridine oxirane derivatives, demonstrating how the experimental outputs are structured for comparative analysis.

Table 1: In Vitro Cytotoxicity (IC

| Compound | MCF7 IC | HEPG2 IC | A549 IC | Mechanism Indicated |

| PyrOx-01 | 3.8 ± 0.2 | 4.0 ± 0.1 | 8.5 ± 0.4 | Apoptosis / Autophagy |

| PyrOx-02 | 7.0 ± 0.3 | 3.6 ± 0.2 | 12.5 ± 0.5 | Apoptosis |

| Erlotinib (Control) | 1.2 ± 0.1 | 0.9 ± 0.1 | 2.5 ± 0.2 | Kinase Inhibition |

| DMSO (Vehicle) | >100 | >100 | >100 | N/A |

Table 2: EGFR Kinase Inhibition and Selectivity Profiling

| Compound | EGFR WT IC | EGFR T790M IC | Selectivity Index (T790M/WT) | Covalent Binding Confirmed |

| PyrOx-01 | 45.2 ± 3.1 | 120.5 ± 5.4 | 2.6 | Yes (Time-dependent shift) |

| PyrOx-02 | 89.4 ± 4.2 | 310.2 ± 8.1 | 3.4 | Yes (Time-dependent shift) |

| Erlotinib (Control) | 2.1 ± 0.3 | >1000 | >476 | No (Reversible) |

References

-

Al-Warhi, T., Al-Karmalawy, A. A., Abo Elmaaty, A., et al. "Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]

-

Bouria, H., Alliouche, H., Chouiter, M. I., et al. "Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis." Future Medicinal Chemistry, 2025.[Link]

-

Rajesh, S. M., Doddakunche Shivaramu, P., Bhol, C. S., et al. "1,2,3-Triazole Tethered Spiro[Indoline-Oxirane] Derivatives Induce Anticancer Effects in Human Hepatoma Cells." Chemical Biology & Drug Design, 2025.[Link]

-

Popat, K. H., Purohit, D. H., Chovatia, P. T., & Joshi, H. S. "Synthesis of some thiosemicarbazone and oxirane derivatives as potent antitubercular agents." Journal of the Indian Chemical Society (Zenodo), 2005.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole Tethered Spiro[Indoline-Oxirane] Derivatives Induce Anticancer Effects in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

5-Ethyl-2-(oxiran-2-yl)pyridine: A Privileged Pharmacophore Building Block in Modern Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, highly reactive intermediates. 5-Ethyl-2-(oxiran-2-yl)pyridine (CAS: 471295-97-3) represents a privileged pharmacophore building block. Featuring a highly strained oxirane (epoxide) ring conjugated to an electron-deficient 5-ethylpyridine system, this molecule serves as a critical electrophilic hub. This technical guide explores the mechanistic causality behind its reactivity and details its application in synthesizing three major therapeutic classes: Thiazolidinedione (TZD) antidiabetics, β-adrenergic antagonists (β-blockers), and azole antifungals.

Chemical Profiling & Mechanistic Reactivity

Epoxides are highly strained cyclic ethers that readily undergo ring-opening reactions with a variety of nucleophiles, making them indispensable intermediates in organic synthesis[1]. The unique value of 5-Ethyl-2-(oxiran-2-yl)pyridine lies in its electronic microenvironment:

-

Electrophilic Activation: The adjacent pyridine ring exerts an electron-withdrawing effect, polarizing the C-O bonds of the oxirane ring.

-

Regioselectivity: Nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon (C3 of the oxirane) via an SN2 mechanism, allowing for highly predictable and scalable derivatization.

Pharmacological Applications

Synthesis of Thiazolidinedione (TZD) Antidiabetics

TZDs, such as pioglitazone, are potent insulin sensitizers that act as PPARγ agonists. The synthesis of pioglitazone and its active hydroxylated metabolites heavily relies on pyridine-derived epoxides. The hydration of 2-pyridyloxirane derivatives yields corresponding diols, while ring-opening with deactivated phenols under phase-transfer conditions forms the critical ether linkages found in active TZD metabolites[2]. The oxirane ring provides the exact carbon framework needed to construct the 2-(5-ethylpyridin-2-yl)ethoxy side chain.

Development of Novel β-Adrenergic Antagonists

The β-amino alcohol motif is the defining pharmacophore of β-blockers[3]. This structural feature is efficiently accessed via the regioselective ring-opening of epoxides with primary amines[4]. By reacting 5-Ethyl-2-(oxiran-2-yl)pyridine with amines like isopropylamine or tert-butylamine, researchers can generate novel pyridine-based β-blockers. The use of mild Lewis acids, such as LiCl, in aprotic solvents significantly enhances the yield and regioselectivity of this aminolysis[5].

Triazole Antifungal Agents

The oxirane ring can also be opened by 1,2,4-triazole to yield tertiary alcohols. This mechanism is foundational in the synthesis of modern azole antifungals, which inhibit fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase.

Caption: Reaction pathways of 5-Ethyl-2-(oxiran-2-yl)pyridine yielding diverse pharmacological precursors.

Quantitative Data Summaries

To facilitate rapid experimental design, the following tables summarize the target motifs and optimized reaction conditions for utilizing 5-Ethyl-2-(oxiran-2-yl)pyridine.

Table 1: Pharmacological Precursors Derived from 5-Ethyl-2-(oxiran-2-yl)pyridine

| Target Therapeutic Class | Nucleophile Used | Resulting Structural Motif | Primary Pharmacological Application |

| Thiazolidinediones (TZDs) | Phenol / Alkoxide | Aryl Ether Linkage | PPARγ Agonists (e.g., Pioglitazone analogs) |

| β-Adrenergic Antagonists | Primary Amines | β-Amino Alcohol | Cardiovascular therapeutics (Beta-blockers) |

| Azole Antifungals | 1,2,4-Triazole | Tertiary Alcohol | Ergosterol synthesis inhibitors |

Table 2: Optimized Reaction Conditions for Epoxide Ring-Opening

| Reaction Pathway | Catalyst | Solvent System | Temp (°C) | Expected Yield (%) | Regioselectivity |

| Aminolysis | LiCl (0.2 eq) | Acetonitrile | 40 | >85 | >95% (Terminal attack) |

| Etherification | K₂CO₃ (1.5 eq) | DMF | 80 | 75-80 | >90% (Terminal attack) |

| Hydration | Cu(II) salts | H₂O / THF | 25 | 90 | Diol formation |

Self-Validating Experimental Protocol: Regioselective Aminolysis

The following protocol details the synthesis of a β-amino alcohol precursor (a β-blocker analog) via the regioselective aminolysis of 5-Ethyl-2-(oxiran-2-yl)pyridine. As a self-validating system, it includes critical In-Process Controls (IPCs) to ensure experimental integrity.

Step-by-Step Methodology

Step 1: Catalyst Activation and Substrate Preparation

-

Action: Dissolve 5-Ethyl-2-(oxiran-2-yl)pyridine (1.0 equiv, 10 mmol) in 20 mL of anhydrous acetonitrile. Add Lithium Chloride (LiCl) (0.2 equiv, 2 mmol) and stir at room temperature for 15 minutes.

-

Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state without solvolyzing the epoxide. LiCl acts as a mild Lewis acid; the lithium cation coordinates with the oxirane oxygen, increasing the electrophilicity of the terminal carbon without causing premature polymerization or degradation[5].

Step 2: Nucleophilic Addition

-

Action: Cool the mixture to 0°C. Add isopropylamine (3.0 equiv, 30 mmol) dropwise over 10 minutes. Once added, gradually warm the reaction vessel to 40°C and stir for 4 hours.

-

Causality: A stoichiometric excess of the primary amine is critical to prevent dimerization (the formation of unwanted tertiary amines). Initiating the reaction at 0°C controls the exothermic ring-opening, while warming to 40°C provides the necessary kinetic energy to drive the SN2 reaction to completion.

Step 3: In-Process Control (IPC) - The Validation Step

-

Action: Sample the reaction mixture and perform Thin-Layer Chromatography (TLC) using an Eluent of EtOAc/Hexane (1:1). Stain the TLC plate with Ninhydrin and heat.

-

Causality: The starting epoxide lacks a free amine and will not stain. The newly formed β-amino alcohol contains a secondary amine and will appear as a distinct purple/blue spot. Do not proceed to quenching until the starting material spot is completely consumed.

Step 4: Quenching and Extraction

-

Action: Cool the mixture to room temperature and quench with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Causality: A mildly acidic quench with NH₄Cl neutralizes the excess isopropylamine and breaks down the lithium-alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed alcohol.

Step 5: Purification and Characterization

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography (DCM/MeOH 9:1).

Caption: Step-by-step workflow for the regioselective aminolysis of 5-Ethyl-2-(oxiran-2-yl)pyridine.

References

1.[2] Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325 | Request PDF - ResearchGate. ResearchGate. 2.[4] Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester - ResearchGate. ResearchGate. 3.[3] Ultra-short-acting .beta.-adrenergic receptor blocking agents. 1. (Aryloxy)propanolamines containing esters in the nitrogen substituent | Journal of Medicinal Chemistry. ACS Publications. 4.[1] Cloning and application of epoxide hydrolases from yeasts Hans Visser 0000 0924 3920 - WUR eDepot. WUR. 5.[5] Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol - MDPI. MDPI.

Sources

Engineering 2,5-Disubstituted Pyridines: A Technical Guide to Regioselective Synthesis and Target Engagement

Executive Summary

The 2,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, agrochemicals, and functional materials. Unlike 2,4- or 2,6-substitution patterns, the 2,5-geometry projects substituents in a para-like trajectory across the heteroaromatic ring. This specific spatial arrangement is highly prized for optimizing linear pharmacophores while maintaining the critical hydrogen-bond accepting capability of the pyridine nitrogen. This whitepaper synthesizes current literature to provide an authoritative guide on the biological target engagement and regioselective synthesis of 2,5-disubstituted pyridines.

Pharmacological Relevance and Target Engagement

The unique vector trajectory of 2,5-disubstituted pyridines allows them to engage diverse biological targets with high specificity, often outperforming isomeric counterparts.

-

Antifungal Target Engagement (Erg11): Recent high-throughput chemical screens have identified 2,5-disubstituted pyridines (such as CpdLC-6888) as highly potent inhibitors of Candida albicans Erg111[1].

-

Mechanistic Causality: Traditional azole antifungals rely on a five-membered nitrogen ring to coordinate the heme iron in the Erg11 active site. The 2,5-pyridine scaffold achieves identical coordination via its sp2 hybridized nitrogen. Crucially, the linear projection of the 2- and 5-substituents precisely occupies the hydrophobic access channel of the enzyme, compensating for the lack of the azole ring and maintaining efficacy against certain resistant strains.

-

-

Antiviral Target Engagement (SARS-CoV-2): In the development of small molecules designed to disrupt the SARS-CoV-2 spike-hACE2 protein interaction, 2,5-substituted pyridine derivatives demonstrated superior antiviral activity compared to their 2,4-substituted analogs2[2].

-

Mechanistic Causality: The 2,5-geometry aligns the functional groups to better mimic the natural protein-protein interface, enhancing binding affinity through optimized van der Waals interactions without introducing the steric clashes observed in the more bent 2,4-isomers.

-

Figure 1: Target engagement and downstream signaling pathway of 2,5-pyridines in Erg11 inhibition.

Synthetic Methodologies: Overcoming Regiochemical Challenges

Synthesizing 2,5-disubstituted pyridines requires overcoming the inherent electronic bias of the heteroaromatic ring. We evaluate three distinct, field-proven strategies:

A. Ring Opening and Closing Cascade (ROCC) of Isoxazoles This novel approach utilizes an iron-based reducing agent (Fe/NH4Cl) to transform isoxazole precursors into 2,5-disubstituted pyridines3[3]. Causality: Traditional condensation methods (e.g., Hantzsch synthesis) often yield complex mixtures of regioisomers. The ROCC method bypasses this by pre-installing the regiochemistry within the isoxazole framework. The Fe/NH4Cl system selectively cleaves the N-O bond via single-electron transfer, generating an enamine intermediate that spontaneously undergoes intramolecular cyclization and aromatization to lock in the 2,5-substitution.

B. Directed Lithiation and Electrophilic Quench This method involves the formation of a 1-lithio-1,2-dihydropyridine intermediate 4[4]. Causality: Because the C3 and C5 protons of a standard pyridine ring are not highly acidic, direct metalation is thermodynamically unfavorable. By reacting pyridine with an organolithium reagent (e.g., Phenyllithium) to form a nucleophilic dihydropyridine intermediate, the system can be selectively quenched with an electrophile at the 5-position before oxidative re-aromatization.

C. Regioselective Cross-Coupling of 2,5-Dihalopyridines Utilizing commercially available starting materials like 2-bromo-5-chloropyridine for sequential Suzuki-Miyaura couplings. Causality: The C2 position is adjacent to the electronegative nitrogen, making it highly electron-deficient and significantly more reactive towards oxidative addition by Palladium(0) than the C5 position. This electronic disparity allows chemists to selectively install an aryl group at C2 (displacing bromine) at room temperature or mild heating, followed by a second coupling at C5 (displacing chlorine) using elevated temperatures and more electron-rich phosphine ligands.

Figure 2: Logical workflow of the Ring Opening and Closing Cascade (ROCC) mechanism.

Quantitative Data Summary

The following table summarizes the key performance metrics of the discussed synthetic methodologies, allowing for direct comparison of efficiency and applicability in drug discovery workflows.

| Synthetic Strategy | Reagents / Catalysts | Typical Yield Range | Regioselectivity | Key Mechanistic Advantage |

| ROCC of Isoxazoles | Fe powder, NH4Cl, EtOH/H2O | 75–88% | Complete (Pre-installed) | Bypasses traditional condensation mixtures via N-O cleavage. |

| Directed Lithiation | PhLi, THF, Electrophile (e.g., MeI) | ~34% (Methylation) | Moderate to High | Direct functionalization via transient dihydropyridine intermediate. |

| Sequential Suzuki | Pd(dppf)Cl2, Boronic Acids, K2CO3 | 60–85% (per step) | High (C2 > C5) | Exploits differential oxidative addition rates of halogens. |

Self-Validating Experimental Protocols

Protocol 1: ROCC Synthesis of 2-Aryl-5-benzoylpyridine

This protocol leverages the Fe/NH4Cl reduction system to achieve high regioselectivity without the need for transition metal catalysts.

-

Preparation: In a round-bottom flask, suspend the substituted isoxazole precursor (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol) in a 4:1 solution of ethanol to water (5 mL).

-

Reaction Initiation: Heat the suspension to reflux (approx. 85 °C) under vigorous stirring.

-

Validation Checkpoint 1 (Visual): Within 30 to 45 minutes, the reaction mixture will transition from a heterogeneous grey suspension to a dark brown/rust-colored slurry. This visual cue confirms the oxidation of Fe(0) to Fe(II)/Fe(III), validating active single-electron transfer to the isoxazole N-O bond.

-

Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc).

-

Validation Checkpoint 2 (Analytical): Look for the disappearance of the UV-active starting material spot and the appearance of a lower Rf, highly fluorescent spot corresponding to the highly conjugated 2,5-disubstituted pyridine product.

-

Workup: Upon completion (typically 2-3 hours), cool the mixture to room temperature. Filter the slurry through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Regioselective Suzuki-Miyaura Coupling (C2 Position)

This protocol exploits the electronic disparity between the C2 and C5 halogens.

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-bromo-5-chloropyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Initiation: Heat the mixture to 80 °C for 4 hours.

-

Validation Checkpoint 1 (Visual): The solution will transition from a pale yellow to a dark, homogeneous mixture (excluding inorganic salts), indicating the formation of the active Pd(0) species and successful oxidative addition into the C-Br bond.

-

Validation Checkpoint 2 (Analytical): Quench a 0.1 mL aliquot and analyze via LC-MS. The chromatogram should display the mass of the 2-aryl-5-chloropyridine product as the major peak. The absence or minimization of a bis-coupled byproduct confirms the regioselectivity driven by the higher electrophilicity of the C-Br bond over the C-Cl bond.

-

Workup: Dilute with water and extract with EtOAc. Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel chromatography.

References

- A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC)

- A Comparative Guide to Modern Synthetic Methods for 2,5-Disubstituted Pyridines Source: BenchChem URL

- Source: PubMed Central (PMC)

- Source: PubMed Central (PMC)

Sources

- 1. High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Unlocking the Synthetic Potential of Pyridine Epoxides: Novel Reaction Pathways and Methodologies

A Technical Whitepaper for Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Pyridine epoxides represent a highly valuable, yet historically recalcitrant, class of heterocyclic building blocks. The inherent electron-withdrawing nature of the pyridine ring severely destabilizes adjacent carbocation intermediates, rendering traditional acid-catalyzed epoxide ring-opening pathways inefficient or prone to decomposition. However, recent breakthroughs in single-electron transfer (SET) mechanisms, precision Lewis acid catalysis, and metallaphotoredox cross-coupling have unlocked new reaction pathways for these substrates.

This whitepaper provides an in-depth technical analysis of three core methodologies that circumvent traditional reactivity bottlenecks, enabling the synthesis of complex azaindolines, stereodefined aldehydes/ketones, and highly functionalized sp3-rich pharmaceutical scaffolds.

The Titanocene(III)-Catalyzed Radical Annulation Pathway

Mechanistic Causality

Traditional nucleophilic or electrophilic opening of pyridine epoxides often fails due to the inductive deactivation by the nitrogen heteroatom. To bypass the unfavorable formation of an epoxonium or carbocation intermediate, researchers have developed a radical-mediated approach using Titanocene(III) chloride (

As a mild, single-electron reductant,

Fig 1: Titanocene(III)-catalyzed single-electron transfer and radical annulation pathway.

Experimental Protocol: Azaindoline Synthesis

Self-Validating System: The in situ generation of the active Ti(III) species is visually confirmed by a distinct color change from red to lime green. Failure to observe this color shift indicates oxygen contamination or inactive manganese dust.

-

Preparation of Catalyst: In a flame-dried Schlenk flask under an argon atmosphere, add

(0.2 equiv) and activated Manganese dust (1.0 equiv). -

Solvent Addition: Suspend the mixture in strictly anhydrous THF (0.1 M relative to substrate). Stir at room temperature for 30 minutes until the solution transitions from red to a persistent lime green, confirming the formation of

. -

Substrate Addition: Introduce the pyridine epoxide substrate (1.0 equiv) dissolved in anhydrous THF dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC until the starting material is fully consumed (typically 2–4 hours).

-

Quenching & Workup: Quench the reaction by exposing it to air and adding saturated aqueous

. The mixture will turn white/yellow as Ti(III) oxidizes back to Ti(IV). Extract with EtOAc, dry over

Lewis Acid-Mediated Stereoselective Rearrangement

Mechanistic Causality

While radical pathways are excellent for cyclizations, the synthesis of linear, stereodefined pyridine-containing aldehydes or ketones requires ionic rearrangement. Using a strong, highly oxophilic Lewis acid like Boron Trifluoride Diethyl Etherate (

The coordination of

Experimental Protocol: Epoxide Rearrangement

Self-Validating System:

-

Preparation: Dissolve the pyridine epoxide (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere to achieve a 0.05 M solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to control the exothermic rearrangement and prevent degradation.

-

Activation: Add

(1.2 equiv) dropwise via a gas-tight syringe. -

Migration: Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours. Monitor the disappearance of the epoxide via TLC.

-

Workup: Quench cold with saturated aqueous

. Extract with DCM, wash with brine, dry over

Integration with Metallaphotoredox Catalysis

Mechanistic Causality

In modern drug discovery, late-stage functionalization is paramount. Pyridine epoxides are highly valuable as downstream reactive sites, provided they can survive upstream cross-coupling reactions.

Recent advancements in dual Iridium/Nickel metallaphotoredox catalysis have demonstrated that sp3-sp3 cross-coupling can be achieved under exceptionally mild, room-temperature conditions. The Ir(III) photocatalyst generates radical species via SET, which are subsequently captured by the Ni catalyst. Because this process avoids harsh nucleophiles, strong bases, or high temperatures, delicate functional groups—including pyridine epoxides—are perfectly tolerated. This allows chemists to build complex sp3-rich architectures without premature epoxide ring-opening 3[3].

Fig 2: Dual Ir/Ni metallaphotoredox cycle demonstrating functional group tolerance.

Experimental Protocol: Sp3-Sp3 Cross-Coupling

Self-Validating System: The reaction relies on visible light penetration. The use of a standardized blue LED photoreactor ensures consistent photon flux, which is the limiting reagent for the catalytic cycle.

-

Reaction Setup: In an argon-filled glovebox, combine the alkyl halide (1.0 equiv), the carboxylic acid coupling partner (1.5 equiv),

(10 mol%), dtbbpy ligand (10 mol%), and -

Base & Solvent: Add

(1.5 equiv) and anhydrous DMF (0.1 M). Seal the vial with a PTFE septum cap. -

Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 34 W blue LEDs (450 nm). Irradiate at room temperature for 24 hours. A cooling fan must be used to ensure the temperature does not exceed 30 °C, which could trigger unwanted epoxide degradation.

-

Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with 5% aqueous LiCl to remove DMF, dry, and purify.

Quantitative Data Summary

The table below summarizes the quantitative performance metrics of the three discussed pathways, highlighting their respective advantages in synthetic workflows.

Table 1: Comparative Analysis of Pyridine Epoxide Activation Pathways

| Pathway | Primary Reagents | Reactive Intermediate | Reaction Type | Typical Yield | Key Synthetic Advantage |

| Radical Annulation | β-Titanoxy Radical | 5-exo-trig Cyclization | 65–82% | Bypasses carbocation instability; constructs complex rings. | |

| Lewis Acid Rearrangement | Epoxonium Ion | 1,2-Hydride/Alkyl Shift | 50–75% | High stereoselectivity for linear aldehyde/ketone synthesis. | |

| Metallaphotoredox | Ir(III) / Ni(0) / Blue LED | Alkyl Radical / Ni(III) | Sp3-Sp3 Cross-Coupling | 60–86% | Exceptional functional group tolerance; epoxide remains intact. |

Conclusion & Future Outlook

The historical difficulty of functionalizing pyridine epoxides has been largely mitigated by shifting away from traditional ionic ring-opening conditions. By leveraging single-electron transfer (SET) via Titanocene(III) or photoredox catalysis, chemists can now treat these motifs either as highly reactive radical precursors or as bench-stable functional groups for late-stage elaboration. Furthermore, precision control of Lewis acid coordination environments continues to refine the stereochemical outcomes of classical rearrangements. As drug discovery increasingly demands complex, sp3-rich heterocyclic architectures, these validated pathways will serve as foundational tools for synthetic chemists.

References

-

New Methods for Heterocycle Preparation (Dissertation detailing Titanocene-catalyzed epoxide-opening rearrangements). University of Pittsburgh. URL:[Link]

-

Lewis acid catalysed rearrangement of epoxides: A mechanistic study . CORE (Connecting Repositories). URL:[Link]

-

Nature 19056 | Catalysis | Chemical Reactions . Scribd (Detailing Metallaphotoredox-catalysed sp3–sp3 cross-coupling). URL:[Link]

Sources

Exploring 5-Ethyl-2-(oxiran-2-yl)pyridine as a Chemical Intermediate: Synthesis, Mechanisms, and Applications in Drug Development

Executive Summary

The synthesis of complex bioactive molecules frequently relies on the precision of chemical intermediates. 5-Ethyl-2-(oxiran-2-yl)pyridine —an α-azaaryl oxirane—stands out as a critical building block in the pharmaceutical industry, most notably in the development of thiazolidinedione antidiabetic agents like pioglitazone and its analogues (e.g., PNU-91325). This whitepaper explores the structural significance of this intermediate, details the latest breakthroughs in its enantioselective synthesis, and provides validated, scalable protocols for its application in drug development.

Chemical Profile & Structural Significance

5-Ethyl-2-(oxiran-2-yl)pyridine features an oxirane (epoxide) ring situated immediately adjacent to a pyridine ring. This proximity creates a unique electronic environment:

-

Synthetic Challenge: The low electron-withdrawing capacity of alkenyl N-heteroarenes, combined with the high nucleophilicity of the pyridine nitrogen, makes conventional epoxidation highly problematic. Standard oxidants (like mCPBA) often preferentially attack the nitrogen, leading to undesired N-oxide formation rather than the target oxirane.

-

Regiochemical Complexity: When utilizing the epoxide as an intermediate, nucleophilic ring-opening can occur at the unhindered C-2 terminal position or the more hindered C-1 position. The C-1 position is resonance-stabilized by the adjacent pyridine ring, requiring precise catalytic control to dictate the regiochemistry during downstream coupling.

Advanced Synthesis: The Chiral Phosphoric Acid Paradigm

Historically, synthesizing chiral α-azaheteroaryl oxiranes via enantioselective catalysis was a formidable challenge. However, a 2024 breakthrough demonstrated that the asymmetric epoxidation of 5-ethyl-2-vinylpyridine can be achieved with exceptional enantio- and diastereoselectivity using a Chiral Phosphoric Acid (CPA) catalyst and aqueous hydrogen peroxide [1].

Mechanistic Causality: Why does CPA succeed where conventional methods fail? The CPA catalyst leverages a synergistic blend of electrostatic and hydrogen-bonding interactions. The acidic proton of the CPA hydrogen-bonds with the pyridine nitrogen, effectively masking its nucleophilicity and preventing N-oxidation. Simultaneously, the phosphoryl oxygen coordinates with the hydrogen peroxide. This dual-activation organizes the transition state into a rigid, chiral pocket, directing the oxygen transfer stereoselectively to the vinyl group.

Figure 1: Mechanistic Pathway of CPA-Catalyzed Epoxide Ring Formation.

Application in Drug Development: Thiazolidinedione Synthesis

In the synthesis of the antidiabetic candidate PNU-91325 (a pioglitazone analogue), 5-ethyl-2-(oxiran-2-yl)pyridine serves as the lynchpin intermediate. The critical step involves the epoxide ring-opening with a deactivated phenol (4-hydroxybenzaldehyde) [2].

Regiochemical Control vs. Process Scalability: While Lewis acids (e.g., Cu(II), Zn(II)) can enforce highly regioselective C-2 attack by forming a bidentate chelate between the oxirane oxygen and the pyridine nitrogen, process chemists often opt for Phase-Transfer Conditions (PTC) . Although PTC is less regioselective (yielding up to 20% of the undesired C-1 opened product), it is chosen for its superior scalability, elimination of heavy metals, and ease of extractive workup. The undesired regioisomer is efficiently purged during the subsequent Knoevenagel condensation step [2].

Figure 2: Synthetic Workflow from 5-Ethyl-2-vinylpyridine to Thiazolidinedione Analogue.

Data Visualization & Comparative Analysis

The transition from conventional oxidation to CPA-catalyzed epoxidation represents a paradigm shift in the synthesis of azaaryl oxiranes. The table below summarizes the quantitative advantages of the modern approach.

Table 1: Comparative Analysis of Epoxidation Methodologies for Alkenyl Aza-Heteroarenes

| Parameter | Conventional (mCPBA) | Metal-Catalyzed (e.g., Jacobsen) | CPA-Catalyzed (H₂O₂) |

| Chemoselectivity | Poor (High N-oxidation) | Moderate | Excellent (Oxirane specific) |

| Enantioselectivity (ee%) | N/A (Racemic) | ~60-80% | >95% |

| Oxidant Used | mCPBA | NaOCl / H₂O₂ | 30% aq. H₂O₂ |

| Scalability & Safety | Low (Explosive risks) | Moderate (Heavy metal waste) | High (Green oxidant, metal-free) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in chemical causality to ensure reproducibility.

Protocol A: Enantioselective Epoxidation of 5-Ethyl-2-vinylpyridine

Reference standard adapted from Wen et al. [1]

-

Preparation of the Reaction Matrix: In an oven-dried reaction vial, dissolve 0.1 mmol of 5-ethyl-2-vinylpyridine and 3 mol% of the Chiral Phosphoric Acid (CPA) catalyst in 1.0 mL of anhydrous toluene.

-

Causality: Toluene is a non-polar solvent. It is specifically chosen because it enhances the electrostatic and hydrogen-bonding interactions between the CPA catalyst and the substrate. Polar solvents would competitively disrupt this critical hydrogen-bond network.

-

-

Addition of Desiccant: Add 120 mg of anhydrous MgSO₄ to the solution.

-

Causality: The subsequent addition of aqueous H₂O₂ introduces water into the system. Free water can hydrolyze the newly formed oxirane into a diol or disrupt the chiral transition state. MgSO₄ sequesters this water, preserving both the chemical yield and enantiomeric excess.

-

-

Oxidation Initiation: Cool the mixture to 35 °C and slowly add 0.2 mmol of 30% aqueous H₂O₂. Stir for 12-24 hours until TLC indicates complete consumption of the starting material.

-

Workup: Filter the mixture to remove the hydrated MgSO₄, quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides, and extract with ethyl acetate.

Protocol B: Phase-Transfer Catalyzed Epoxide Ring-Opening

Reference standard adapted from Reeder et al. [2]

-

Biphasic Setup: To a reaction vessel, add 5-ethyl-2-(oxiran-2-yl)pyridine (1.0 equiv) and 4-hydroxybenzaldehyde (1.2 equiv). Dissolve the organic components in toluene.

-

Phase-Transfer Activation: Add a 10% aqueous solution of K₂CO₃ and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Causality: The base deprotonates 4-hydroxybenzaldehyde to form a water-soluble phenoxide ion. The epoxide remains in the organic toluene layer. TBAB acts as the phase-transfer catalyst, shuttling the phenoxide ion into the organic phase to enable nucleophilic attack. This avoids the use of harsh, high-boiling polar aprotic solvents (like DMF), drastically simplifying large-scale extraction.

-

-

Thermal Control: Heat the biphasic mixture to strictly 60–65 °C with vigorous stirring.

-

Causality: Temperature control is paramount. Temperatures exceeding 65 °C exponentially increase the rate of the undesired C-1 attack and promote polymerization of the epoxide. Temperatures below 60 °C result in kinetic stalling.

-

-

Isolation: Separate the organic layer, wash with brine, and concentrate under vacuum. The resulting mixture of regioisomers is carried directly into the Knoevenagel condensation, where the undesired C-1 isomer is easily purged via crystallization.

Conclusion

5-Ethyl-2-(oxiran-2-yl)pyridine is far more than a simple intermediate; it is a structural nexus that dictates the success of complex pharmaceutical syntheses. By transitioning from conventional oxidations to advanced, CPA-catalyzed asymmetric epoxidations, process chemists can achieve unprecedented stereocontrol. Furthermore, understanding the causality behind phase-transfer ring-opening allows for the scalable, robust production of critical antidiabetic therapeutics.

References

-

Title: Chiral phosphoric acid-catalyzed asymmetric epoxidation of alkenyl aza-heteroarenes using hydrogen peroxide Source: Nature Communications (2024) URL: [Link]

-

Title: Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325 Source: Organic Process Research & Development (ACS Publications, 2002) URL: [Link]

Methodological & Application

Application Note: Asymmetric Synthesis of 5-Ethyl-2-(oxiran-2-yl)pyridine via Chiral Phosphoric Acid Catalysis

Executive Summary & Scientific Context

5-Ethyl-2-(oxiran-2-yl)pyridine is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of thiazolidinedione antidiabetic candidates, such as the pioglitazone analogue PNU-91325[1][2]. Historically, scale-up routes for these pharmaceuticals relied on the racemic epoxidation of 5-ethyl-2-vinylpyridine using N-bromosuccinimide (NBS) and water[2][3]. This traditional approach necessitated inefficient downstream chiral resolution and suffered from poor atom economy.

The direct asymmetric epoxidation of alkenyl aza-heteroarenes has long been a formidable challenge in organic synthesis. The low electron-withdrawing capacity of these substrates, combined with the strong propensity of the pyridine nitrogen to undergo competitive N-oxidation, severely impedes the use of conventional metal-catalyzed epoxidation methods[4][5].

Recently, a breakthrough organocatalytic methodology was developed utilizing a Chiral Phosphoric Acid (CPA) catalyst and 30% aqueous hydrogen peroxide (H₂O₂) as a green oxidant[4][6]. This application note details the optimized protocol for this enantioselective transformation, providing mechanistic rationale and self-validating experimental steps for drug development professionals.

Mechanistic Rationale (Causality & Design)

The success of this protocol hinges on the precise orchestration of non-covalent interactions. The CPA catalyst, specifically a bulky derivative like (S)-4a, activates both the 5-ethyl-2-vinylpyridine substrate and the H₂O₂ oxidant simultaneously[6][7].

-

Synergistic Activation: The phosphoric acid moiety forms a highly organized ternary complex via a blend of electrostatic and hydrogen-bonding interactions[6][7]. The acidic proton of the CPA hydrogen-bonds with the H₂O₂, increasing its electrophilicity, while the phosphoryl oxygen interacts with the substrate, locking it into a rigid chiral pocket.

-

Chemoselectivity: By sequestering the oxidant within this hydrogen-bonded network, the CPA catalyst effectively suppresses the undesired background N-oxidation of the pyridine ring, directing the oxygen transfer exclusively to the alkene[4][5].

-

Solvent and Additive Causality: The use of non-polar toluene is critical to maximize the strength of these hydrogen bonds[4][6]. Furthermore, because 30% aq. H₂O₂ introduces water into the system, anhydrous MgSO₄ must be added as an in-situ desiccant to prevent the hydrolytic ring-opening of the highly strained oxirane product[4][6].

Experimental Methodology

The following protocol outlines a self-validating system for the asymmetric epoxidation of 5-ethyl-2-vinylpyridine, ensuring high enantiomeric excess (ee) and chemical yield.

Materials Required

-

Substrate: 5-Ethyl-2-vinylpyridine (0.1 mmol)

-

Catalyst: Chiral Phosphoric Acid (S)-4a (3 mol%)[4]

-

Oxidant: 30% aq. H₂O₂ (0.2 mmol, 2.0 equiv)[4]

-

Additive: Anhydrous MgSO₄ (120 mg)[6]

-

Solvent: Anhydrous Toluene (1.0 mL)[6]

Step-by-Step Protocol

-

Catalyst-Substrate Pre-Assembly: In an oven-dried 5 mL reaction vial equipped with a magnetic stir bar, add 5-ethyl-2-vinylpyridine (0.1 mmol) and the CPA catalyst (S)-4a (3 mol%)[4][6].

-

Causality Note: Pre-mixing allows the initial hydrogen-bonding interactions to establish before the introduction of the oxidant.

-

-

Solvation: Dissolve the mixture in anhydrous toluene (1.0 mL) to achieve a 0.1 M substrate concentration[4][6].

-

Desiccant Incorporation: Add anhydrous MgSO₄ (120 mg) to the vial[6].

-

Causality Note: MgSO₄ acts as a water scavenger. Failure to include this will result in the nucleophilic attack of water on the newly formed epoxide, yielding a diol byproduct.

-

-

Controlled Oxidation: Bring the reaction mixture to 35 °C. Slowly add the 30% aq. H₂O₂ (0.2 mmol, 2.0 equiv) dropwise over 5 minutes[4][6].

-

In-Process Monitoring: Stir the mixture vigorously at 35 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 4:1). The reaction is self-validating when the UV-active spot corresponding to the starting olefin completely disappears, typically within 12–24 hours.

-

Quenching & Workup: Once complete, cool the vial to room temperature. Quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ solution to neutralize any residual, potentially hazardous peroxides. Extract the aqueous layer with ethyl acetate (3 × 5 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield enantiopure 5-ethyl-2-(oxiran-2-yl)pyridine.

Quantitative Data Presentation

The table below summarizes the critical influence of reaction parameters on the yield and enantioselectivity of the transformation, validating the experimental choices made in the protocol.

Table 1: Influence of Reaction Parameters on Asymmetric Epoxidation

| Entry | Catalyst Loading | Solvent | Additive | Yield (%) | Enantiomeric Excess (ee %) |

| 1 (Optimized) | (S)-4a (3 mol%) | Toluene | MgSO₄ | >90 | >95 |

| 2 | (S)-4a (3 mol%) | Toluene | None | <70 | <85 |

| 3 | (S)-4a (3 mol%) | Dichloromethane | MgSO₄ | ~80 | ~85 |

| 4 | None (Control) | Toluene | MgSO₄ | 0 | N/A |

Data represents the optimization trends established for CPA-catalyzed aza-heteroarene epoxidations[4][6]. Entry 2 highlights the yield degradation due to hydrolytic ring-opening in the absence of MgSO₄. Entry 3 demonstrates the disruption of the hydrogen-bonding network in a more polar solvent.

Mechanistic Pathway Visualization

Figure 1: CPA-catalyzed asymmetric epoxidation catalytic cycle and ternary complex formation.

References

-

Wen, H.-C., Chen, W., Li, M., & Mao, B. "Chiral phosphoric acid-catalyzed asymmetric epoxidation of alkenyl aza-heteroarenes using hydrogen peroxide." Nature Communications, 2024, 15, 5277.[Link]

-

Carpenter, D. E., Imbordino, R. J., et al. "Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325." Organic Process Research & Development, American Chemical Society, 2002.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

Using 5-Ethyl-2-(oxiran-2-yl)pyridine in medicinal chemistry synthesis

Application Note: Synthesis and Utilization of 5-Ethyl-2-(oxiran-2-yl)pyridine in Medicinal Chemistry

Executive Summary

5-Ethyl-2-(oxiran-2-yl)pyridine (also known as 5-ethyl-2-vinylpyridine epoxide) is a highly versatile chiral building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of thiazolidinediones (TZDs)—a class of peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists used to treat type 2 diabetes mellitus, including Pioglitazone and the clinical candidate PNU-91325 [1], [2]. This application note details the mechanistic rationale, step-by-step protocols, and self-validating workflows for the asymmetric epoxidation of 5-ethyl-2-vinylpyridine and its subsequent regioselective ring-opening.

Mechanistic Rationale & Pathway Causality

Historically, the ether linkage in TZDs was constructed via a Williamson ether synthesis, coupling a 2-(5-ethylpyridin-2-yl)ethanol derivative (such as a mesylate) with a phenol. However, this traditional route requires harsh basic conditions, suffers from competitive elimination reactions, and typically yields racemic mixtures.

Transitioning to an epoxide-mediated pathway resolves these bottlenecks through two mechanistically distinct advancements:

-

Asymmetric Organocatalytic Epoxidation: Utilizing a Chiral Phosphoric Acid (CPA) catalyst alongside aqueous hydrogen peroxide (

) enables the direct, enantioselective oxidation of 5-ethyl-2-vinylpyridine. The causality behind the high enantiomeric excess (>95% ee) lies in the CPA's dual-activation mode: it simultaneously hydrogen-bonds with -

Phase-Transfer Catalyzed (PTC) Ring Opening: Deactivated phenols (e.g., 4-hydroxybenzaldehyde) are inherently poor nucleophiles. Forcing the reaction with strong bases degrades the sensitive oxirane ring. By employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system, the phenoxide anion is shuttled into the organic layer as a highly reactive, "naked" ion pair. This enhanced nucleophilicity drives a rapid, regioselective attack at the sterically unhindered C2 terminal position of the oxirane, cleanly yielding the desired chiral aryl ether without degrading the epoxide [2].

Workflow & Pathway Visualization

Workflow for the synthesis and application of 5-ethyl-2-(oxiran-2-yl)pyridine.

Quantitative Data: Route Comparison

| Parameter | Traditional Williamson Ether Route | Epoxide Ring-Opening Route (PTC) |

| Key Reagents | Mesylate/Halide, Strong Base (NaH) | Epoxide, Phenol, TBAB (Catalyst) |

| Atom Economy | Moderate (generates heavy salt waste) | High ( |

| Stereocontrol | Typically Racemic | High Enantioselectivity (>95% ee) |

| Reaction Conditions | Harsh (Reflux, Strong Base) | Mild (Biphasic, 35°C to 50°C) |

| Overall Yield (2 Steps) | 50–60% | 75–85% |

Experimental Protocols

Protocol A: Asymmetric Epoxidation of 5-Ethyl-2-vinylpyridine

This protocol leverages organocatalysis to generate the chiral oxirane while preventing premature hydrolysis.

-

Preparation: In a dry reaction vessel, dissolve 5-ethyl-2-vinylpyridine (1.0 equiv, 10 mmol) in toluene (0.1 M).

-

Catalyst & Desiccant Addition: Add a SPINOL-derived Chiral Phosphoric Acid (CPA) catalyst (3 mol%). Immediately add anhydrous

(1.2 mass equivalents relative to the substrate).-

Causality Note: The

acts as an in-situ desiccant. Because 30% aqueous

-

-

Oxidation: Dropwise, add 30% aqueous

(2.0 equiv) while maintaining the reaction temperature at 35°C. Stir for 12 hours. -

Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in hexane/isopropanol, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). The system is self-validated when the starting material peak area is <1% and the ee of the 5-ethyl-2-(oxiran-2-yl)pyridine peak exceeds 95%.

-

Workup: Filter the mixture to remove

. Quench residual peroxide with saturated aqueous

Protocol B: Regioselective Phase-Transfer Ring Opening

This protocol utilizes the chiral epoxide to synthesize a TZD precursor, ensuring regioselectivity at the C2 position.

-

Biphasic Setup: To a reactor containing the crude 5-ethyl-2-(oxiran-2-yl)pyridine (1.0 equiv) dissolved in toluene, add 4-hydroxybenzaldehyde (1.05 equiv).

-

Phase-Transfer Initiation: Add tetrabutylammonium bromide (TBAB, 5 mol%) followed by an equal volume of 10% aqueous NaOH.

-

Causality Note: The NaOH deprotonates the phenol in the aqueous layer. TBAB forms a lipophilic ion pair with the phenoxide, dragging it into the toluene layer. Free from the hydration shell of the aqueous phase, this "naked" phenoxide becomes hyper-nucleophilic, allowing the reaction to proceed at mild temperatures (50°C) rather than requiring destructive reflux conditions.

-

-

Reaction: Heat the biphasic mixture to 50°C under vigorous stirring (to maximize interfacial surface area) for 6 hours.

-

Self-Validation (IPC): Perform an LC-MS analysis of the organic layer. The protocol is validated when the mass corresponding to the epoxide (

150.09) is fully depleted, and the target ether mass ( -

Workup: Separate the layers. Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Concentrate to yield the chiral aryl ether precursor.

References

-

Wen, H.-C., Chen, W., Li, M., et al. "Chiral phosphoric acid-catalyzed asymmetric epoxidation of alkenyl aza-heteroarenes using hydrogen peroxide." Nature Communications, 2024. URL:[Link]

-

Carpenter, D. E., Imbordino, R. J., et al. "Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325." Organic Process Research & Development, 2002. URL:[Link]

Application Note: 5-Ethyl-2-(oxiran-2-yl)pyridine as a Strategic Building Block for Thiazolidinedione Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of PPAR-γ Agonists (e.g., Mitoglitazone / PNU-91325, Pioglitazone analogs)

Strategic Importance in Drug Development

5-Ethyl-2-(oxiran-2-yl)pyridine (also referred to as Epoxide 13 in process literature) is a highly versatile, chiral-capable pharmaceutical building block. It serves as a critical intermediate in the synthesis of thiazolidinedione antidiabetics, most notably the clinical candidate Mitoglitazone (PNU-91325) [1][2].

The defining structural feature of this compound—an oxirane ring directly conjugated to a 5-ethyl-substituted pyridine—presents unique opportunities for regioselective nucleophilic ring opening. By reacting this epoxide with deactivated phenols (such as 4-hydroxybenzaldehyde), chemists can simultaneously install the crucial ether linkage and a secondary alcohol in a single highly convergent step[1]. This application note details the scalable synthesis, mechanistic handling, and regioselective phenolysis of this epoxide.

Mechanistic Causality: Overcoming Regiochemical Challenges

The primary challenge in utilizing 2-pyridyl epoxides is controlling the regiochemistry of the nucleophilic attack. When reacting 5-ethyl-2-(oxiran-2-yl)pyridine with 4-hydroxybenzaldehyde, the phenoxide can attack either the benzylic C-1 position or the terminal C-2 position of the oxirane[1].

Uncatalyzed or monovalent alkali metal (Na⁺, K⁺) catalyzed reactions yield 15–20% of the undesired C-1 isomer[1]. However, utilizing a divalent Lewis acid—specifically Mg(II) —shifts the regioselectivity dramatically. The Mg(II) ion acts as a regiocontroller by chelating the bidentate system formed by the pyridine nitrogen and the oxirane oxygen[1].

Causality of the Mg(II) Chelate:

-

Electrophilic Activation: Coordination to the oxirane oxygen weakens the C–O bonds.

-

Steric/Electronic Direction: The rigid chelate structure sterically blocks the C-1 position and electronically directs the incoming phenoxide strictly to the less hindered C-2 terminal carbon, suppressing the undesired isomer to <2%[1].

Figure 1: Synthetic workflow and Mg(II)-directed regioselective ring opening of the epoxide.

Process-Validated Experimental Protocols

Early medicinal chemistry routes for epoxidizing 5-ethyl-2-vinylpyridine were problematic, often utilizing peracids that caused competitive N-oxidation of the pyridine ring, and subsequent steps relied on carcinogenic solvents like dioxane[1]. The following self-validating protocols reflect optimized, scale-up-ready methodologies.

Protocol A: Scalable Synthesis of 5-Ethyl-2-(oxiran-2-yl)pyridine via Bromohydrin

To completely avoid N-oxidation, a two-step halohydrin approach is strictly recommended[1].

Step 1: Bromohydrin Formation

-

Preparation: Charge a reactor with N-bromosuccinimide (NBS, 1.1 equiv) in a solvent mixture of tert-butyl alcohol and water (1:5 v/v). Cool the slurry to 0 °C[1].

-

Addition: Slowly add a solution of 5-ethyl-2-vinylpyridine (1.0 equiv) and acetic acid (1.0 equiv) in tert-butyl alcohol, maintaining the internal temperature at ≤5 °C[1].

-

Causality: Acetic acid acts as a proton source to facilitate the electrophilic addition of bromine. The high water concentration drives the regioselective trapping of the bromonium ion to form the bromohydrin rather than a dibromide[1].

-

-

In-Process Control (IPC): Monitor via GC. Proceed to Step 2 only when the olefin is completely consumed (typically ~1 hour)[1].

Step 2: Base-Mediated Cyclization

-

Cyclization: To the cold reaction mixture (0 °C), directly add an excess of 2 N NaOH[1].

-

Self-Validation: The reaction pH must remain >12. This ensures rapid intramolecular S_N2 displacement of the bromide by the alkoxide, forming the oxirane without competitive hydrolysis.

-

-

Isolation: Extract the crude epoxide product into Methyl tert-butyl ether (MTBE). Wash with brine and concentrate[1].

-

Yield & Purity: This protocol typically affords the epoxide in ~90% yield with >92% purity (GLC), suitable for use without further chromatographic purification[1].

Protocol B: Mg(II)-Directed Regioselective Phenolysis

This protocol details the regioselective coupling of the epoxide with 4-hydroxybenzaldehyde to form the Mitoglitazone precursor[1].

-

Preparation of the Mg-Phenoxide Salt:

-

Epoxide Ring Opening:

-

Suspend the Mg(II) salt (0.5 equiv) and additional 4-hydroxybenzaldehyde (1.0 equiv, acting as a proton donor) in anhydrous DMF[1].

-

Add 5-ethyl-2-(oxiran-2-yl)pyridine (1.0 equiv) and heat the mixture to 70 °C for 48 hours[1].

-

Causality: Anhydrous conditions prevent competitive epoxide hydrolysis. The 70 °C temperature provides the activation energy necessary for the deactivated phenol to attack the Mg-activated oxirane[1].

-

-

In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the epoxide peak disappears. The ratio of C-2 to C-1 attack should be >98:2[1].

-

Workup: Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify to isolate 4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzaldehyde (Aldehyde 14)[1].

Quantitative Catalyst Evaluation

The choice of metal counterion during the phenolysis step dictates the success of the regiochemical outcome. The table below summarizes the process development data comparing different catalytic conditions for the ring opening of 5-ethyl-2-(oxiran-2-yl)pyridine[1].

| Catalyst / Counterion | Reaction Conditions | Desired C-2 Attack (Terminal) | Undesired C-1 Attack (Benzylic) | Reaction Profile & Scalability Notes |

| Mg(II) | Mg(OMe)₂, DMF, 70 °C | > 98% | < 2% | Excellent regiocontrol via bidentate chelation; highly scalable[1]. |

| Na(I) / K(I) | NaOH/KOH, DMF, 70 °C | 80 – 85% | 15 – 20% | Lacks bidentate direction; significant byproduct formation requires column chromatography[1]. |

| Cu(II) | Cu(OTf)₂ (10 mol%), THF | ~ 20 – 50% (Isolated) | Low | High initial selectivity, but severe tar formation makes isolation problematic[1]. |

References

-

Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Non-insulin-dependent diabetes mellitus - MITOGLITAZONE Source: New Drug Approvals URL:[Link]

-

5-Ethyl-2-pyridineethanol (Precursor Compound Data) Source: PubChem - NIH URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Pioglitazone Analogs from Pyridine-Based Epoxides

Introduction

Pioglitazone is a member of the thiazolidinedione (TZD) class of drugs, which are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ leads to improved insulin sensitivity and regulation of glucose and lipid metabolism, making TZDs effective in the management of type 2 diabetes mellitus.[1][2] The modular structure of pioglitazone, consisting of a central phenyl ring linked to a pyridine moiety via an ether bond and bearing a thiazolidinedione headgroup, offers a versatile scaffold for the generation of analogs with potentially improved pharmacological profiles.[3] This application note provides a detailed guide for the synthesis of a diverse library of pioglitazone analogs, employing a strategic approach that utilizes pyridine-based epoxides as key intermediates. This methodology allows for significant structural variation in the linker and the aromatic systems, providing a robust platform for structure-activity relationship (SAR) studies.[3][4]

The core of this synthetic strategy involves the nucleophilic ring-opening of a substituted pyridine-based epoxide. This reaction is not only efficient but also introduces a chiral center, offering the potential for stereoselective synthesis of analogs.[5][6] By varying the substitution on both the pyridine ring of the epoxide and the nucleophilic partner (typically a substituted phenol), a wide array of analogs can be systematically prepared and evaluated.

Synthetic Strategy Overview

The overall synthetic pathway can be dissected into three principal stages:

-

Formation of the Pyridine-Based Epoxide: This stage involves the synthesis of the key electrophilic intermediate, a substituted 2-(oxiran-2-yl)pyridine.

-

Nucleophilic Ring-Opening: The epoxide is then subjected to a ring-opening reaction with a variety of substituted phenols or other suitable nucleophiles to construct the characteristic ether linkage of the pioglitazone scaffold.

-

Thiazolidinedione Ring Formation and Final Elaboration: The final stage involves the introduction and modification of the thiazolidinedione moiety to yield the target pioglitazone analogs.

This strategic approach is visually summarized in the workflow diagram below.

Figure 1: General workflow for the synthesis of pioglitazone analogs from pyridine-based epoxides.

Experimental Protocols

Part 1: Synthesis of Pyridine-Based Epoxides

The synthesis of the key pyridine-based epoxide intermediate can be reliably achieved from the corresponding vinylpyridine precursor. The following protocol is adapted from established procedures.

Protocol 1: Synthesis of 2-(5-ethyl-2-oxiranyl)pyridine

This protocol describes the synthesis of the epoxide precursor for pioglitazone itself. The same procedure can be adapted for other substituted vinylpyridines.

Materials:

-

5-ethyl-2-vinylpyridine

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Water

-

Sodium hydroxide (NaOH)

-

Methyl tert-butyl ether (MTBE)

-

Brine solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-ethyl-2-vinylpyridine (1.0 eq) in a 1:3 mixture of tert-butanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

In a separate beaker, prepare a solution of sodium hydroxide (3.0 eq) in water.

-

Add the NaOH solution to the reaction mixture and stir vigorously for 45 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(5-ethyl-2-oxiranyl)pyridine, which can often be used in the next step without further purification.

Causality and Experimental Choices:

-

The use of NBS in aqueous tert-butanol facilitates the formation of a bromohydrin intermediate.

-

The subsequent addition of a strong base like NaOH promotes an intramolecular Williamson ether synthesis (SN2 reaction) to form the epoxide ring.

-

MTBE is chosen as the extraction solvent due to its good solubility for the product and its lower density than water, facilitating separation.

Figure 2: Workflow for the synthesis of 2-(5-ethyl-2-oxiranyl)pyridine.

Part 2: Nucleophilic Ring-Opening of Pyridine-Based Epoxides

The ring-opening of the epoxide is a crucial step that allows for the introduction of diverse phenolic moieties. The reaction is typically carried out under basic conditions to deprotonate the phenol, generating a potent nucleophile.

Protocol 2: General Procedure for Epoxide Ring-Opening with Substituted Phenols

Materials:

-

Pyridine-based epoxide (e.g., 2-(5-ethyl-2-oxiranyl)pyridine) (1.0 eq)

-

Substituted phenol (1.1 eq)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add the substituted phenol (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add a solution of the pyridine-based epoxide (1.0 eq) in a small amount of DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol intermediate.

Causality and Experimental Choices:

-

A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

-

A base is essential to deprotonate the phenol, increasing its nucleophilicity. K2CO3 is a milder base suitable for many phenols, while NaH can be used for less acidic phenols.

-

Heating is often necessary to overcome the activation energy of the ring-opening reaction.

-

The regioselectivity of the attack is generally at the less sterically hindered carbon of the epoxide.

Table 1: Representative Phenols for Analog Synthesis

| Phenol Derivative | Rationale for Inclusion |

| 4-Hydroxybenzaldehyde | Direct precursor to pioglitazone. |

| 3-Hydroxybenzaldehyde | Investigates the effect of meta-substitution. |

| 4-Hydroxyphenylacetonitrile | Allows for alternative functional group handles. |

| 4-Bromo-2-fluorophenol | Introduces electronic and steric variations. |

| 2-Naphthol | Explores the impact of an extended aromatic system. |

Part 3: Thiazolidinedione Ring Elaboration

The final steps involve the conversion of the alcohol intermediate to an aldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione and subsequent reduction.

Protocol 3: Oxidation of the Alcohol to the Aldehyde

Materials:

-

Alcohol intermediate from Protocol 2 (1.0 eq)

-

Dess-Martin periodinane (DMP) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

Procedure:

-

Dissolve the alcohol intermediate in anhydrous DCM.

-

Add Dess-Martin periodinane (1.5 eq) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-